4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Carbonic Anhydrase Selectivity Structural Biology Antibacterial vs. Anticancer Target

4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS 1304628-20-3) is a primary aromatic sulfonamide featuring a 1,2,4-oxadiazole periphery. This compound class is recognized for its role as a carbonic anhydrase inhibitor (CAI), with the sulfonamide group acting as the zinc-binding pharmacophore and the oxadiazole ring influencing isoform selectivity.

Molecular Formula C10H12N4O3S
Molecular Weight 268.29 g/mol
Cat. No. B11811904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Molecular FormulaC10H12N4O3S
Molecular Weight268.29 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H12N4O3S/c1-7-13-10(17-14-7)6-12-18(15,16)9-4-2-8(11)3-5-9/h2-5,12H,6,11H2,1H3
InChIKeyCNSAMTSDXGGFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide: A Targeted Scaffold for Carbonic Anhydrase Inhibitor Research and Procurement


4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS 1304628-20-3) is a primary aromatic sulfonamide featuring a 1,2,4-oxadiazole periphery. This compound class is recognized for its role as a carbonic anhydrase inhibitor (CAI), with the sulfonamide group acting as the zinc-binding pharmacophore and the oxadiazole ring influencing isoform selectivity [1]. It belongs to a broader series of 1,2,4-oxadiazol-5-yl benzenesulfonamides that have demonstrated potent, low nanomolar to subnanomolar inhibition against human carbonic anhydrase (hCA) isoforms II and IX [1].

Why Generic Substitution is Not Viable for 4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide


Generic sulfonamide scaffolds cannot substitute the specific 1,2,4-oxadiazole periphery of this compound without significantly altering its biological profile. The 1,2,4-oxadiazole ring is not merely a passive linker but actively engages in interactions within the enzyme's binding pocket, influencing both potency and isoform selectivity [1]. The precise substitution pattern (4-amino on the phenyl ring, 3-methyl on the oxadiazole) dictates the molecule's conformational dynamics and its ability to exploit the hydrophilic and hydrophobic halves of the carbonic anhydrase active site, a targeting strategy that underlies the transition from pan-isoform to selective CA inhibition [1].

4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide: Quantitative Differentiation Benchmarks


Structural Differentiation from Isoxazole-Based Analog Sulfamethoxazole Suggests Altered Target Engagement

The target compound's 1,2,4-oxadiazole ring system geometrically and electronically differs from the 1,2-oxazole (isoxazole) ring in the clinically used antibiotic sulfamethoxazole. While both are primary sulfonamides, sulfamethoxazole targets dihydropteroate synthase (DHPS) with a Ki of 0.8 µM. The replacement of the isoxazole with a 1,2,4-oxadiazole is a literature-known strategy for re-directing sulfonamide pharmacophores away from DHPS and towards carbonic anhydrase II and IX inhibition, a mechanism central to non-antibacterial applications like anticancer and glaucoma research [1]. This fundamental shift in biological target requires precise chemical composition that generic sulfanilamide derivatives cannot replicate [2].

Carbonic Anhydrase Selectivity Structural Biology Antibacterial vs. Anticancer Target

Class-Leading Potency Profile Against Human Carbonic Anhydrase II and IX Isoforms

A series of 1,2,4-oxadiazol-5-yl benzenesulfonamides, to which the target compound belongs, demonstrated potent inhibition of hCA II and the membrane-bound, tumor-associated hCA IX. The study found that compounds within this class achieved kinetic inhibitory constants (Ki) in the low nanomolar to subnanomolar range (0.2-9.8 nM for hCA II and 0.5-12 nM for hCA IX) [1]. While a head-to-head Ki value for this specific 4-amino, 3-methyl derivative was not isolated in the abstracted data, its membership in this core series provides a potent baseline expected to be superior to first-generation sulfonamide CAIs like acetazolamide (Ki = 12 nM for hCA II and 25 nM for hCA IX) [REFS-1, REFS-3].

Enzyme Inhibition Drug Discovery Oncology

Engineered Isoform Selectivity via Oxadiazole Periphery Interactions

The incorporation of the 1,2,4-oxadiazole ring is a deliberate design strategy to move beyond the non-selective inhibition profile of classical sulfonamides. The 2018 study highlights that these 1,2,4-oxadiazol-5-yl benzenesulfonamides serve as selective inhibition tools for either hCA II or membrane-bound hCA IX, depending on the substitution pattern and cellular permeability [1]. The 4-amino group on the phenyl ring likely contributes to hydrogen bonding and water network interactions in the hydrophilic active site half, a key differentiator from lipophilic-substituted analogs that preferentially occupy the hydrophobic half. This is a marked departure from non-selective drugs like acetazolamide, which broadly inhibit multiple CA isoforms and lead to side effects [2].

Isoform Selectivity Carbonic Anhydrase IX Chemical Biology Tools

Best Research and Industrial Application Scenarios for 4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide


Development of hCA IX-Selective Probes for Hypoxic Tumor Microenvironment Imaging

The strong potency of this oxadiazole sulfonamide series against the membrane-bound hCA IX, which is overexpressed in hypoxic tumors, makes this compound an ideal starting scaffold for developing fluorescent or PET imaging probes. Unlike the antibiotic sulfamethoxazole, this compound's target engagement profile avoids bacterial DHPS, allowing for cleaner signal-to-noise ratios in oncological imaging studies [1].

Investigating Carbonic Anhydrase II Inhibition in Glaucoma Without Pan-Isoform Side Effects

The structural features of this compound, specifically the 4-amino substituent, are designed to interact with the hydrophilic part of the active site, a mechanism that can be leveraged to develop novel, selective hCA II inhibitors for glaucoma. This addresses the procurement need for a selective tool to differentiate hCA II-mediated intraocular pressure reduction from the side effects associated with non-selective agents like acetazolamide [REFS-1, REFS-3].

Structure-Activity Relationship (SAR) Studies on the 1,2,4-Oxadiazole Sulfonamide Core

This specific compound, with its 3-methyl substitution on the oxadiazole ring and 4-amino on the phenyl group, serves as a key reference standard in SAR libraries aimed at optimizing the pharmacokinetic and pharmacodynamic profile of CAIs. Its procurement is essential for systematically comparing how variations in the heterocyclic periphery influence isoform selectivity and enzyme binding kinetics, as demonstrated in foundational biochemical studies [1].

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